molecular formula C10H16N2OSi B8131028 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole

Cat. No.: B8131028
M. Wt: 208.33 g/mol
InChI Key: PLBXUBMUQICCNX-UHFFFAOYSA-N
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Description

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethynyl group and a trimethylsilanylethoxy group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction forms the core pyrazole structure.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of a halogenated pyrazole with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Trimethylsilanylethoxy Group: The trimethylsilanylethoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the ethynyl-pyrazole intermediate with a trimethylsilanylethoxy halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The trimethylsilanylethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides, amines, and alcohols, often in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new pyrazole derivatives with different functional groups.

Scientific Research Applications

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in π-π interactions with aromatic residues, while the trimethylsilanylethoxy group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbenzaldehyde: Contains an ethynyl group attached to a benzaldehyde moiety.

    4-Ethynylanisole: Contains an ethynyl group attached to an anisole moiety.

    4-Ethynylbenzoic acid: Contains an ethynyl group attached to a benzoic acid moiety.

Uniqueness

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole is unique due to the presence of both an ethynyl group and a trimethylsilanylethoxy group on the pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-ethynylpyrazol-1-yl)oxyethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OSi/c1-5-10-8-11-12(9-10)13-6-7-14(2,3)4/h1,8-9H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBXUBMUQICCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCON1C=C(C=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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